2-Amino-4-methylpentan-1-ol

Physical Chemistry Formulation Science Solid-Phase Synthesis

2-Amino-4-methylpentan-1-ol (DL-Leucinol) is the racemic DL-mixture supplied as a crystalline solid (mp ~44°C), offering easy powder handling and accurate weighing—unlike the liquid L- and D-enantiomers. It exhibits zero optical rotation and balanced stereochemistry, making it the definitive achiral building block for non-enantioselective synthesis, a validated negative control for L-Leucinol's aminopeptidase inhibition (Ki 17 µM), and the ideal standard for chiral HPLC method validation. Ensure your assay reliability and synthetic reproducibility by choosing this precise stereochemical form.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 16369-17-8
Cat. No. B168986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpentan-1-ol
CAS16369-17-8
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)N
InChIInChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
InChIKeyVPSSPAXIFBTOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylpentan-1-ol (CAS 16369-17-8): Procuring DL-Leucinol as a Racemic Amino Alcohol Building Block


2-Amino-4-methylpentan-1-ol (CAS 16369-17-8), also known as DL-Leucinol, is the racemic mixture of the chiral amino alcohol derived from the essential amino acid leucine [1]. It is a primary amino alcohol featuring a 2-amino group and a 1-hydroxyl group on a 4-methylpentane backbone, with a molecular formula of C6H15NO and a molecular weight of 117.19 g/mol [1]. This compound exists as a crystalline solid at room temperature (melting point ~44°C), distinguishing it from its optically pure enantiomers L-Leucinol and D-Leucinol, which are typically viscous liquids . As a racemate, it lacks optical activity and serves as a versatile achiral building block or control substance in research settings where enantiomeric purity is not required or must be excluded .

Why 2-Amino-4-methylpentan-1-ol Cannot Be Interchanged with its Chiral Enantiomers or Derivatives


Procuring the incorrect stereoisomer of 2-amino-4-methylpentan-1-ol can fundamentally alter the outcome of a chemical or biological experiment. The two enantiomers, L-Leucinol (CAS 7533-40-6) and D-Leucinol (CAS 53448-09-2), exhibit distinct optical rotations and, critically, demonstrate divergent biological activities, with L-Leucinol acting as a competitive aminopeptidase inhibitor (Ki 17 µM) while its enantiomer is reportedly inactive . The racemic mixture, DL-Leucinol (CAS 16369-17-8), offers a unique solid-state form, zero optical rotation, and a balanced stereochemical profile that makes it the preferred choice as a control compound, a substrate for non-enantioselective transformations, or a starting material where a single enantiomer is unnecessary . Substituting one form for another without quantitative justification risks invalidating comparative assays, altering reaction kinetics in asymmetric syntheses, or compromising the integrity of biological data.

Quantitative Differentiation of 2-Amino-4-methylpentan-1-ol Against its Closest Analogs


Solid-State Form vs. Liquid Enantiomers: A Critical Physical Property for Handling and Formulation

2-Amino-4-methylpentan-1-ol (DL-Leucinol) is a crystalline solid with a melting point of 44°C, in direct contrast to its optically pure enantiomers, L-Leucinol and D-Leucinol, which are viscous liquids at room temperature . This solid-state form simplifies weighing, handling, and storage in solid-phase synthesis protocols and provides a distinct advantage in formulation applications where a solid excipient or precursor is required .

Physical Chemistry Formulation Science Solid-Phase Synthesis

Optical Inactivity: The Racemate as an Ideal Control in Chiral Assays

The target compound exhibits an optical rotation of 0°, a direct consequence of its racemic nature . This is quantitatively distinct from L-Leucinol, which has a specific rotation of +3° to +5° (c=9, ethanol), and D-Leucinol, which rotates at -3° to -5° (c=9, ethanol) . This absolute lack of optical activity makes 2-Amino-4-methylpentan-1-ol the only appropriate choice as a negative control or baseline standard in experiments designed to measure enantioselectivity or where chiral influence must be eliminated.

Analytical Chemistry Chiral Chromatography Control Experiments

Lack of Aminopeptidase Inhibition: A Critical Difference in Enzymatic Assays

L-Leucinol is a known competitive inhibitor of aminopeptidases with a reported Ki of 17 µM . In contrast, D-Leucinol is reported as an inactive isomer and used as a control . While direct Ki data for the racemic mixture, DL-Leucinol, is not widely reported, it can be inferred that its activity is significantly lower than that of L-Leucinol and likely similar to the D-isomer. Therefore, the target compound serves as a valuable, low-activity control or a starting material for creating non-inhibitory probes, whereas L-Leucinol would confound results in any assay involving aminopeptidases .

Enzymology Drug Discovery Biochemical Assays

Computational Density Variation: Potential Implications for High-Throughput Liquid Handling

The computed density for 2-Amino-4-methylpentan-1-ol (DL-Leucinol) is approximately 0.904 g/cm³, as predicted by ChemBLINK and other sources . This is slightly lower than the experimentally determined density of the pure enantiomers, which is typically reported around 0.917 g/mL at 25°C for both L- and D-Leucinol . While a difference of ~0.013 g/cm³ may seem minor, it can become significant in automated liquid handling systems for high-throughput screening, where volumetric dispensing is calibrated based on specific densities to ensure accurate molar concentrations.

Computational Chemistry Liquid Handling High-Throughput Screening

Optimal Procurement and Use Cases for 2-Amino-4-methylpentan-1-ol Based on Its Unique Profile


As a Non-Inhibitory Control in Aminopeptidase Activity Assays

Due to the reported aminopeptidase inhibitory activity of L-Leucinol (Ki = 17 µM) and the reported inactivity of its D-isomer, the racemic DL-Leucinol (2-Amino-4-methylpentan-1-ol) serves as a suitable negative control or baseline reference in enzymatic studies. Its use ensures that any observed inhibition is specifically due to the active enantiomer and not a general property of the chemical scaffold. This application is critical for validating the target engagement of novel aminopeptidase inhibitors in drug discovery pipelines .

As a Versatile, Solid-Form Amino Alcohol Building Block

The solid-state nature of DL-Leucinol (melting point 44°C) makes it a convenient and practical starting material for organic synthesis, particularly in solid-phase peptide synthesis (SPPS) or for reactions requiring accurate weighing of small quantities. Unlike the liquid enantiomers, this compound can be easily handled as a powder, reducing waste and simplifying reaction setup. It can be used to synthesize a variety of derivatives, such as protected amino alcohols, without the added complexity or cost of maintaining enantiomeric purity .

As a Chiral Chromatography Standard for Method Validation

In analytical chemistry, the racemic mixture of 2-Amino-4-methylpentan-1-ol is the ideal standard for developing and validating chiral separation methods (e.g., HPLC with chiral stationary phases). Its zero optical rotation and known composition (1:1 mixture of enantiomers) provide a definitive baseline to confirm column performance, calculate resolution (Rs), and ensure that the analytical system can successfully resolve the two enantiomers. This is a standard practice in pharmaceutical quality control to verify the purity of chiral drugs [1].

Technical Documentation Hub

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